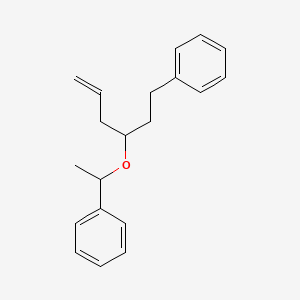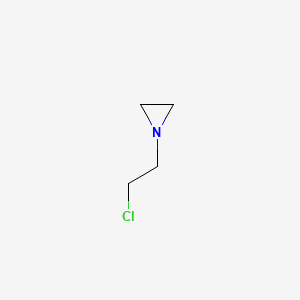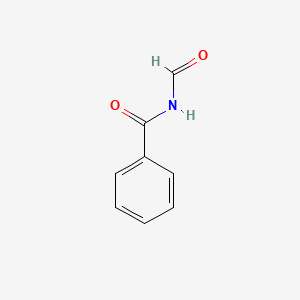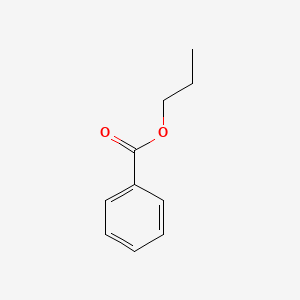
Propyl benzoate
概述
描述
苯丙酯是一种有机化合物,归类为酯类。它是苯甲酸与丙醇酯化反应形成的。该化合物以无色油状液体外观和坚果香气为特征。苯丙酯因其甜味、果味或坚果味而被广泛用作食品中的合成香料。 此外,它还具有抗菌特性,使其成为化妆品中宝贵的防腐剂 .
作用机制
苯丙酯的作用机制主要涉及其与微生物细胞膜的相互作用。苯丙酯中的酯基可以破坏微生物细胞的脂质双层,导致膜通透性增加,最终导致细胞死亡。 这种抗菌活性归因于该化合物能够与微生物细胞内的必需酶结合并使其失活 .
生化分析
Biochemical Properties
Propyl benzoate plays a significant role in biochemical reactions, particularly in esterification and transesterification processes. It interacts with enzymes such as lipases, which catalyze the formation and breakdown of ester bonds. For instance, immobilized lipase from Candida cylindracea has been shown to effectively catalyze the synthesis of this compound . The interaction between this compound and lipase involves the formation of a ternary complex, where propanol can inhibit lipase activity at higher concentrations .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound has been shown to inhibit lipase activity at higher concentrations, which can affect the overall rate of esterification reactions . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that this compound can retain its activity for several catalytic cycles, although there is a gradual decrease in activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound can inhibit enzyme activity at higher concentrations, which can result in metabolic imbalances and other cellular dysfunctions .
Metabolic Pathways
This compound is involved in metabolic pathways related to esterification and lipid metabolism. It interacts with enzymes such as lipases, which catalyze the formation and breakdown of ester bonds. These interactions can affect metabolic flux and the levels of various metabolites within cells. For example, the presence of this compound can alter the balance of lipid species by modulating the activity of lipases .
准备方法
合成路线和反应条件: 苯丙酯可以通过两种主要方法合成:
工业生产方法: 在工业环境中,苯丙酯通常采用费歇尔酯化反应方法生产,因为该方法简单高效。该反应在大型反应器中进行,其中苯甲酸和丙醇与酸催化剂混合。将混合物在回流下加热,反应过程中形成的水不断移除,以使平衡向酯产物方向移动。 所得的苯丙酯然后通过蒸馏进行纯化 .
化学反应分析
反应类型: 苯丙酯会发生多种化学反应,包括:
水解: 在酸或碱存在下,苯丙酯可以水解生成苯甲酸和丙醇。
还原: 苯丙酯可以还原生成苯甲醇和丙醇。
常用试剂和条件:
水解: 以水为溶剂的酸性或碱性条件。
还原: 还原剂,如氢化铝锂。
取代: 在适当条件下,胺或醇等亲核试剂.
主要产物:
水解: 苯甲酸和丙醇。
还原: 苯甲醇和丙醇。
取代: 取决于所用亲核试剂的取代苯甲酸酯.
科学研究应用
相似化合物的比较
苯丙酯是烷基苯甲酸酯同系物的一部分,其中包括:
- 苯甲酸甲酯
- 苯甲酸乙酯
- 苯甲酸丁酯
- 苯甲酸异丙酯
- 苯甲酸异丁酯
比较:
- 苯甲酸甲酯: 与苯丙酯相比,具有较低的分子量和沸点。它通常用作溶剂和绿色农药。
- 苯甲酸乙酯: 其性质与苯丙酯相似,但沸点略低。它用于香料和作为调味剂。
- 苯甲酸丁酯: 具有较高的分子量和沸点。它用作增塑剂和合成树脂的生产。
- 苯甲酸异丙酯和苯甲酸异丁酯: 这些化合物具有支链烷基,导致其物理性质和应用方面的差异 .
苯丙酯因其平衡的特性而脱颖而出,使其适合于食品、化妆品和工业产品中广泛的应用。
属性
IUPAC Name |
propyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWPOVQBGFNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044878 | |
| Record name | Propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless oily liquid with a warm, herbaceous, balsamic, nut-like odour | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
229.00 to 231.00 °C. @ 760.00 mm Hg | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.351 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.020-1.026 | |
| Record name | Propyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2315-68-6 | |
| Record name | Propyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYL BENZOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWK210B7WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-51 - -52 °C | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Propyl benzoate has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Several spectroscopic techniques have been employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , ] These techniques provide information about the structure, functional groups, and fragmentation patterns of the molecule.
ANone: this compound has been explored as a plasticizer in plastisol compositions. [] Plasticizers are additives that increase the flexibility and workability of polymers.
ANone: Research on phenylthis compound derivatives, including this compound, revealed that the presence and position of methoxy groups on the phenyl ring significantly impact antifungal activity against Candida albicans. Compounds with methoxy substituents at the 3' and 5' positions exhibited higher potency compared to those without or with a single methoxy group. []
ANone: Studies on the enzymatic dihydroxylation of benzoate esters using E. coli JM 109(pDTG 601) showed that the length and branching of the alkyl chain greatly influence substrate specificity. While methyl, ethyl, allyl, and propargyl benzoates were successfully dihydroxylated, n-propyl and i-propyl benzoates were poor substrates. Notably, n-butyl and t-butyl benzoates were not oxidized at all, highlighting the enzyme's preference for shorter and less branched alkyl chains. []
ANone: While specific studies on this compound's stability are limited within the provided papers, general principles of organic chemistry suggest that minimizing exposure to light, heat, and oxidizing agents can enhance its shelf life. Formulation strategies, such as encapsulation or the use of antioxidants, might further improve stability.
ANone: Research indicates that repeated topical application of this compound to rabbit skin can induce inflammatory reactions and epidermal hyperplasia. Interestingly, the location of application (dorsum vs. external ear) resulted in different responses, highlighting the importance of anatomical and physiological factors in skin irritation. []
ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is a common method to separate, identify, and quantify this compound in complex mixtures like essential oils or plant extracts. [, ] Additionally, High-Performance Liquid Chromatography (HPLC) with UV detection has been employed to determine this compound levels in herbicide formulations. []
ANone: While the provided research does not directly address substitutes for this compound as a plasticizer, numerous alternative plasticizers are available on the market. The choice of an appropriate substitute would depend on the specific application and desired properties of the final product.
ANone: Research on this compound, particularly its use as a vapor-phase corrosion inhibitor, dates back to at least the mid-20th century. A 1950 study highlighted the effectiveness of this compound and other esters in preventing corrosion of steel and cast iron in moisture-laden air, even in the presence of sulfur dioxide. [] This early work laid the foundation for further exploration of this compound's properties and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

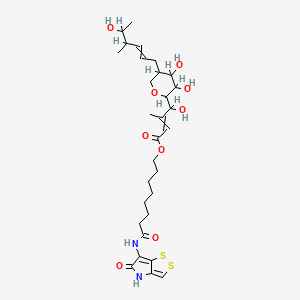
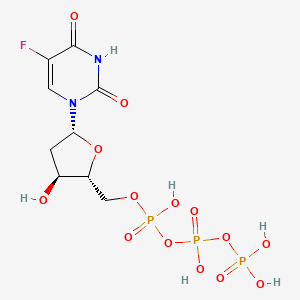
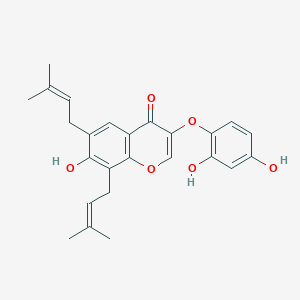
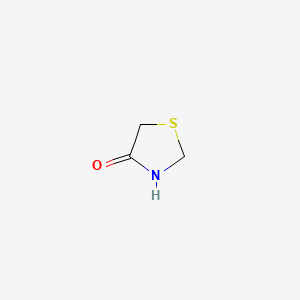
![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione](/img/structure/B1220219.png)
![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)
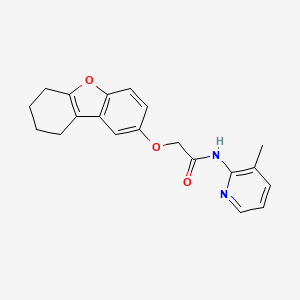
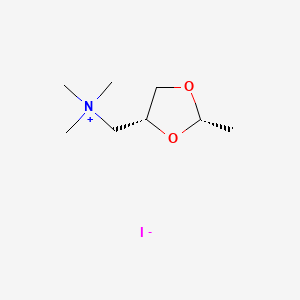
![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)
